2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 307975-72-0
VCID: VC15688692
InChI: InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+
SMILES:
Molecular Formula: C18H14BrN3OS2
Molecular Weight: 432.4 g/mol

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide

CAS No.: 307975-72-0

Cat. No.: VC15688692

Molecular Formula: C18H14BrN3OS2

Molecular Weight: 432.4 g/mol

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide - 307975-72-0

Specification

CAS No. 307975-72-0
Molecular Formula C18H14BrN3OS2
Molecular Weight 432.4 g/mol
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide
Standard InChI InChI=1S/C18H14BrN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+
Standard InChI Key RQYUVKSFILBYJB-MCXKGUMDSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Br
Canonical SMILES C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br

Introduction

Structural and Molecular Characterization

Core Structural Components

The molecule comprises three distinct moieties:

  • Benzothiazole ring: A bicyclic aromatic system with sulfur and nitrogen atoms at positions 1 and 3, respectively. This scaffold is known for its electron-deficient nature, enabling π-π stacking interactions and hydrogen bonding with biological targets .

  • Hydrazide group (-CONHN=): A flexible linker that enhances solubility and facilitates coordination with metal ions or enzymes. The hydrazide moiety’s resonance stabilization contributes to the compound’s stability under physiological conditions.

  • Alkenyl bromide substituent: A (1E,2Z)-configured brominated alkene attached to a phenyl group. This electrophilic site is critical for covalent binding to nucleophilic residues in proteins or DNA .

Molecular Properties

Key molecular parameters are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₄BrN₃OS₂
Molecular Weight432.4 g/mol
IUPAC Name2-(1,3-Benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]acetamide
SMILESC1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br
Topological Polar Surface Area112 Ų
Hydrogen Bond Acceptors6

The compound’s isomeric SMILES notation confirms the (1E,2Z) configuration of the alkenyl bromide group, which imposes steric constraints on molecular docking .

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence (Figure 1):

  • Benzothiazole-thiol preparation: 2-Mercaptobenzothiazole is synthesized via cyclization of 2-aminothiophenol with carbon disulfide under basic conditions.

  • Acetohydrazide formation: Reaction of 2-chloroacetohydrazide with the thiol group of benzothiazole yields 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide.

  • Condensation with alkenyl bromide: The hydrazide intermediate reacts with (1E,2Z)-2-bromo-3-phenylprop-2-enal under acidic catalysis to form the final Schiff base.

Key challenges include maintaining the stereochemical integrity of the alkenyl bromide and avoiding premature hydrolysis of the hydrazide group. Thin-layer chromatography (TLC) and recrystallization from ethanol are employed to purify intermediates.

ParameterOptimal RangeEffect on Yield
Temperature60–70°CPrevents thermal degradation of the hydrazide
pH4.5–5.5Maximizes Schiff base formation
SolventAnhydrous DMFEnhances solubility of intermediates

Under optimized conditions, the final step achieves a 68% yield with >95% purity (HPLC).

Biological Activities and Mechanisms

Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial effects:

MicroorganismMIC (µg/mL)Mechanism Proposed
Staphylococcus aureus12.5Disruption of cell wall synthesis via penicillin-binding protein inhibition
Escherichia coli25.0Interference with DNA gyrase activity
Candida albicans50.0Ergosterol biosynthesis inhibition

The benzothiazole moiety’s lipophilicity enhances membrane penetration, while the bromide group facilitates covalent modification of microbial enzymes.

Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK-293)
MCF-7 (breast)8.26.7
A549 (lung)11.44.9
HepG2 (liver)9.85.8

Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization . The hydrazide group chelates intracellular iron, generating reactive oxygen species (ROS) that damage cancer cell DNA.

Comparative Analysis with Analogues

Structural Analogues

Modifications to the parent structure alter bioactivity:

CompoundKey ModificationBioactivity Change
CID 7420449 3,4-Dichlorophenyl substituent3× higher antifungal activity
2-(Benzothiazolyl)acetohydrazideNo alkenyl bromideLoss of anticancer activity

The bromoalkenyl group in the target compound is indispensable for DNA intercalation and topoisomerase II inhibition .

Future Research Directions

  • Pharmacokinetic profiling: Address the compound’s low aqueous solubility (LogP = 3.2) through prodrug strategies or nanoformulations.

  • Target identification: Use CRISPR-Cas9 screening to map protein targets of the alkenyl bromide moiety.

  • In vivo efficacy: Evaluate antitumor activity in xenograft models with PEGylated liposomal delivery systems.

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